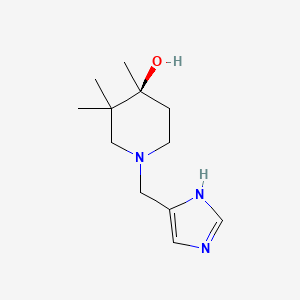![molecular formula C19H17N5O4 B5658101 3-(4-methoxyphenyl)-N'-[1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5658101.png)
3-(4-methoxyphenyl)-N'-[1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Research into pyrazole derivatives, including compounds like "3-(4-methoxyphenyl)-N'-[1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide", focuses on their synthesis, structural characterization, and analysis of their physical and chemical properties. These compounds are of interest for their diverse applications in materials science, pharmaceuticals, and as intermediates in chemical syntheses.
Synthesis Analysis
Synthesis of related compounds often involves multi-step reactions including cyclocondensation, Claisen condensation, and the Knorr synthesis among others. For example, synthesis strategies may start with the reaction of specific ketones with hydrazides, followed by condensation with aldehydes to form the desired pyrazole carbohydrazides (Huang Jie-han, 2008).
Molecular Structure Analysis
The molecular structure of related compounds is often determined using X-ray crystallography, which provides detailed information on the crystalline structure and molecular geometry. For instance, compounds may crystallize in specific space groups, with measurements revealing their molecular dimensions and the nature of intermolecular interactions such as hydrogen bonding (K. Kumara et al., 2017).
Chemical Reactions and Properties
These compounds can participate in a variety of chemical reactions, highlighting their reactivity and the potential for modification. Research indicates that pyrazole derivatives can exhibit nonlinear optical properties, influenced by their molecular orbital energy gaps, which are significant for materials science applications (Ö. Tamer et al., 2015).
Physical Properties Analysis
Physical properties, such as solubility, melting points, and thermal stability, are crucial for understanding the applications of these compounds. Studies often employ differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess these properties. For example, compounds have been found to be thermally stable up to certain temperatures, indicating their suitability for various applications (K. Kumara et al., 2018).
Chemical Properties Analysis
Chemical properties, including reactivity towards specific reagents, potential as corrosion inhibitors, and interaction with biological targets, are extensively researched. Some pyrazole carbohydrazides show promising results as corrosion inhibitors, demonstrating high inhibition efficiency and suggesting their application in material protection (P. Paul et al., 2020).
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4/c1-12(14-4-3-5-15(10-14)24(26)27)20-23-19(25)18-11-17(21-22-18)13-6-8-16(28-2)9-7-13/h3-11H,1-2H3,(H,21,22)(H,23,25)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYOMRVBXAWMSY-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorobenzyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5658038.png)
![2-methoxy-N-{[5-(quinolin-6-ylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}acetamide](/img/structure/B5658040.png)
![3-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5658042.png)
![5-(aminosulfonyl)-N-cyclopropyl-2-fluoro-N-[(2E)-3-phenyl-2-propen-1-yl]benzamide](/img/structure/B5658048.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5658049.png)


![2-(dimethylamino)-N-methyl-2-(3-methylphenyl)-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5658077.png)
![9-chloro-8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromene-10-carbaldehyde](/img/structure/B5658086.png)
![mesityl[4-(1-piperidinylcarbonyl)phenyl]methanone](/img/structure/B5658090.png)
![N,N-diethyl-N'-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-1,2-ethanediamine](/img/structure/B5658092.png)
![1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5658105.png)
